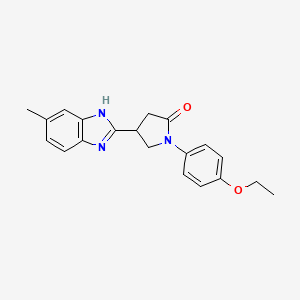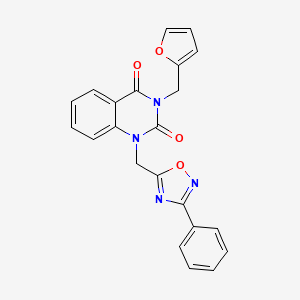
2-(5-氨基-4-氰基-1H-吡唑-1-基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid is a chemical compound with the CAS Number: 1340123-45-6 . It has a molecular weight of 166.14 . The compound is typically stored at room temperature and is available in powder form . The IUPAC name for this compound is (5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6N4O2/c7-1-4-2-9-10(6(4)8)3-5(11)12/h2H,3,8H2,(H,11,12) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid is a powder that is stored at room temperature . It has a molecular weight of 166.14 . More specific physical and chemical properties were not available in the retrieved data.科学研究应用
Synthesis of Heterocyclic Compounds
5-Amino-pyrazoles: , such as 2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid, are pivotal in the synthesis of diverse heterocyclic compounds. These compounds serve as versatile synthetic building blocks, enabling the construction of complex molecules that are prevalent in many natural products like vitamins and antibiotics . The ability to create poly-substituted and fused heterocyclic compounds through various synthetic strategies, including one-pot multi-component reactions and cyclocondensation, highlights the significance of 5-amino-pyrazoles in medicinal chemistry.
Drug Design and Pharmaceutical Engineering
The structural features of 5-amino-pyrazoles make them essential in drug design. A significant percentage of small-molecule drugs approved by the FDA feature nitrogen-based heterocycles, demonstrating the importance of compounds like 2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid in pharmaceuticals . Their role in the engineering of new drugs is underscored by their presence in top-selling pharmaceuticals, contributing to substantial annual revenue.
Biological Activities
Pyrazole derivatives, including 5-amino-pyrazoles, exhibit a broad spectrum of biological activities. They are extensively used as core frameworks in the development of compounds with promising agro-chemical, fluorescent, and biological potencies . The exploration of novel pyrazoles for their biological affinities is an ongoing area of research, with potential applications in creating more effective and targeted therapies.
Antimicrobial Agents
The antimicrobial properties of 5-amino-pyrazoles are well-documented. Studies have shown that certain derivatives can be synthesized to target a range of microbial infections, offering a pathway for the development of new antimicrobial agents . This application is particularly relevant in the face of rising antibiotic resistance.
Organic and Medicinal Synthesis
5-Amino-pyrazoles are recognized for their role in organic and medicinal synthesis. They are used to create a variety of functional materials, including polymers and dyes . The versatility of these compounds allows chemists to develop new reactants and efficient synthetic transformations, contributing to advancements in material science.
Synthesis of Pyrazolo-[3,4-b]pyridine Scaffold
The Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with active methylene compounds is a common method used to create combinatorial libraries based on the pyrazolo-[3,4-b]pyridine scaffold . This scaffold is significant in the synthesis of compounds with various pharmacological activities.
未来方向
The future directions for this compound could involve further exploration of its potential biological activities, given the wide range of activities exhibited by pyrazole derivatives . Additionally, developing novel synthetic approaches for pyrazoles, including eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions, could be another area of focus .
作用机制
Target of Action
Pyrazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Mode of Action
It’s known that pyrazole derivatives can inhibit certain enzymes or interact with various receptors, leading to their diverse biological activities .
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives, it’s likely that multiple pathways are affected .
Pharmacokinetics
One study on a similar compound showed good uptake at the tumor site in tumor-bearing mice , suggesting potential bioavailability.
Result of Action
Pyrazole derivatives have been reported to show moderate to high inhibition activities against various bacteria and fungi , and superior cytotoxic activities against certain cancer cells .
属性
IUPAC Name |
2-(5-amino-4-cyanopyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c7-1-4-2-9-10(6(4)8)3-5(11)12/h2H,3,8H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZWEJVVSHMYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1C#N)N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-4-cyano-1H-pyrazol-1-yl)acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B3014762.png)
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3014764.png)
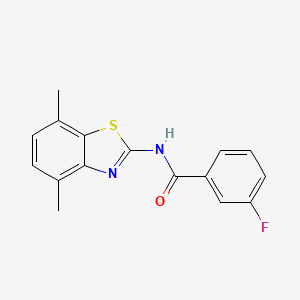
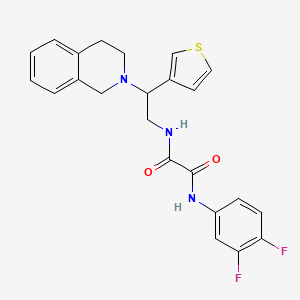
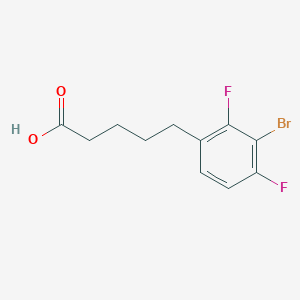
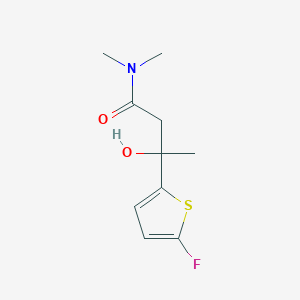
![(E)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one](/img/structure/B3014770.png)
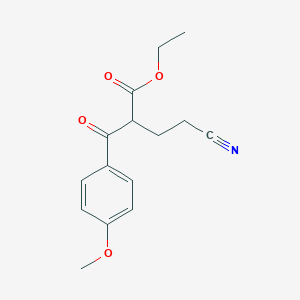

![3-[(4-nitrophenyl)sulfamoyl]benzoic Acid](/img/structure/B3014777.png)
![ethyl 4-(3-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B3014778.png)
